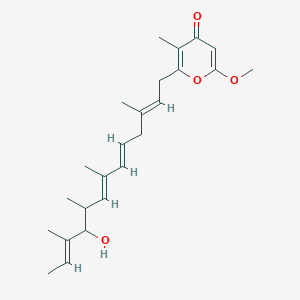
Actinopyrone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actinopyrone B is a secondary metabolite produced by actinomycetes, which are a group of bacteria commonly found in soil. It has been found to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Vasodilating and Antimicrobial Properties
Actinopyrone B, along with its analogs Actinopyrones A and C, exhibits coronary vasodilating activities in anesthetized dogs. These compounds also demonstrate weak antimicrobial activities against certain Gram-positive bacteria and dermatophytes (Yano et al., 1986).
Synthesis and Structural Studies
The total synthesis and structural determination of Actinopyrone A have been achieved, which could be indicative of similar approaches for Actinopyrone B. Such studies are crucial for understanding the chemical nature and potential applications of these compounds (Hosokawa et al., 2006).
Anti-Helicobacter Pylori Agent
Actinopyrone A, closely related to Actinopyrone B, has been synthesized and identified as an anti-Helicobacter pylori agent. This suggests potential applications of Actinopyrone B in combating bacterial infections, particularly Helicobacter pylori (Hosokawa et al., 2008).
Potential Antitumor Properties
A study on actinopyrone derivatives from a deep-sea hydrothermal vent-derived Streptomyces sp. revealed that these compounds, including Actinopyrone B, might have potential as antitumor agents. This is based on the cytotoxicity observed against human cell lines (Zhang et al., 2021).
Molecular Chaperone Regulation
Actinopyrone D, closely related to Actinopyrone B, acts as a downregulator of the molecular chaperone GRP78. This suggests a potential application of Actinopyrone B in regulating molecular chaperones, which are critical in various cellular processes including stress responses and protein folding (Hayakawa et al., 2014).
Biosynthesis and Analogue Production
Research has also focused on the biosynthesis of Actinopyrones and the production of diverse analogues. This research is important for understanding the natural synthesis of these compounds and for potentially creating derivatives with enhanced or specialized properties (Zhang et al., 2022).
Eigenschaften
CAS-Nummer |
101359-69-7 |
|---|---|
Produktname |
Actinopyrone B |
Molekularformel |
C24H34O4 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3-methylpyran-4-one |
InChI |
InChI=1S/C24H34O4/c1-8-18(4)24(26)19(5)14-17(3)11-9-10-16(2)12-13-22-20(6)21(25)15-23(27-7)28-22/h8-9,11-12,14-15,19,24,26H,10,13H2,1-7H3/b11-9+,16-12+,17-14+,18-8+ |
InChI-Schlüssel |
VKAOERDMNZUNBK-AUTRRBDOSA-N |
Isomerische SMILES |
C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C=C(O1)OC)C)/C)O |
SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O |
Kanonische SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O |
Synonyme |
actinopyrone B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



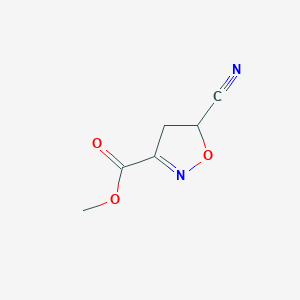

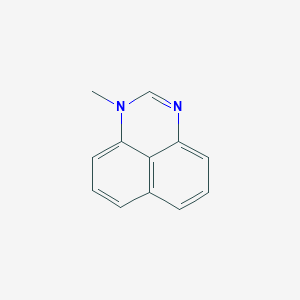
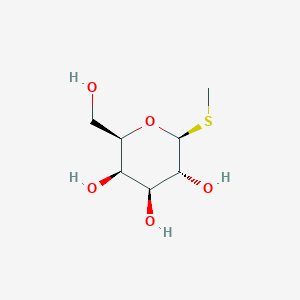
![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)

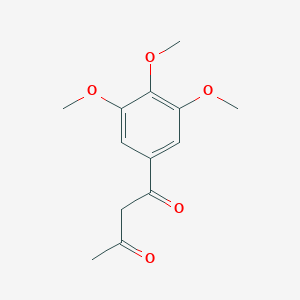



![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)

![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)
